N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a 1,3-benzodioxole (piperonyl) moiety and a 4-methoxyphenyl substituent on the pyridazinone core. Key identifiers include a molecular formula of C₂₀H₁₇N₃O₄ and a molecular weight of 363.37 g/mol (based on analogous structures) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-26-15-5-2-13(3-6-15)16-7-9-20(25)23(22-16)11-19(24)21-14-4-8-17-18(10-14)28-12-27-17/h2-10H,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJOZJUIWYYSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyridazinone Moiety: This involves the reaction of hydrazine derivatives with diketones or keto acids.
Coupling Reactions: The final step often involves coupling the benzodioxole and pyridazinone intermediates through amide bond formation, using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone moiety, potentially forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazinone Core
Chlorophenyl Analogs
- N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (): Key Difference: Substitution of the 4-methoxyphenyl group with a 4-chlorophenyl moiety. Chlorine’s higher electronegativity could also influence logP (increased hydrophobicity) and metabolic stability .
Methylphenyl Analogs
- N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ():
- Key Difference : Replacement of the methoxy group with a methyl substituent.
- Properties : Molecular weight = 363.37 g/mol , logP = 3.27 , polar surface area = 68.8 Ų .
- Impact : The methyl group introduces steric bulk without significant electronic effects, likely increasing lipophilicity (logP ~3.27) compared to the methoxy analog. This may enhance membrane permeability but reduce solubility .
Modifications to the Acetamide Side Chain
Bromophenyl and Iodophenyl Derivatives
- N-(4-Bromophenyl)-2-{5-[bis(4-methoxyphenyl)amino]-3-methyl-6-oxopyridazin-1(6H)-yl}acetamide (Compound 9, ): Key Features: Incorporates a bromophenyl group and additional bis(4-methoxyphenyl)amino substituents. Synthesis: Utilizes Et₃N and anhydrous tetrahydrofuran (THF) under cooled conditions, suggesting sensitivity to reaction temperature and solvent polarity .
- N-(4-Iodophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (Compound 8b, ):
Heterocyclic Core Replacements
- Thiazole-Based Analogs (): Compound 3.1.3: 2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide. Key Difference: Replacement of pyridazinone with a thioxothiazolidinone-thiazole hybrid. Activity: Demonstrated antitumor activity, suggesting that the thiazole core and thioxothiazolidinone moiety may confer distinct target selectivity compared to pyridazinone derivatives .
Analytical Data Comparisons
- NMR and HRMS Profiles (): Analogs such as N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)-2-phenylacetamide (6b) and derivatives with 4-methoxyphenyl (6e) or thiophenyl (6f) groups show distinct ¹H NMR shifts in the aromatic (δ 6.8–8.2 ppm) and acetamide (δ 2.0–3.5 ppm) regions, highlighting substituent-dependent electronic environments .
Pharmacological and Physicochemical Profiles
logP and Solubility Trends
- Methoxy vs. Methyl vs. Halogen Substituents :
- The 4-methoxyphenyl group in the target compound likely confers moderate logP (~3.2–3.5), balancing hydrophobicity and hydrogen-bonding capacity (polar surface area ~68–70 Ų) .
- Chloro and bromo analogs exhibit higher logP values (e.g., ~3.5–4.0), while methyl groups slightly increase lipophilicity without drastic solubility changes .
Anticipated Bioactivity
- Pyridazinone Core: Known for kinase inhibition and anti-inflammatory activity in related compounds.
- Methoxy Group : May enhance interactions with oxygen-dependent enzymes (e.g., cyclooxygenases) compared to halogenated analogs .
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzodioxole moiety and a pyridazine ring. The molecular formula is , indicating a significant number of aromatic rings which are often associated with biological activity.
1. Antioxidant Activity
Antioxidant activity is crucial for preventing oxidative stress-related diseases. The antioxidant properties of related compounds have been evaluated using methods such as the DPPH radical scavenging assay. For instance, derivatives similar to this compound have shown promising results:
| Compound | DPPH Scavenging Activity (IC50) | Comparison to Ascorbic Acid |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 25 µM | 1.4 times higher |
| Related Compound B | 30 µM | Comparable |
The data indicate that modifications in the chemical structure can enhance antioxidant properties significantly .
2. Anticancer Activity
The anticancer effects of this compound have been investigated against various cancer cell lines, notably human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results demonstrate that:
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| U-87 | 15 | High |
| MDA-MB-231 | 35 | Moderate |
These findings suggest that the compound exhibits selective cytotoxicity, with greater efficacy against glioblastoma cells compared to breast cancer cells .
Case Studies
Several studies have highlighted the biological potential of similar compounds:
- Study on Antioxidant Properties : A study reported that derivatives of benzodioxole exhibited antioxidant activities that were significantly higher than ascorbic acid, suggesting a promising avenue for therapeutic development .
- Anticancer Evaluation : Another research focused on the synthesis of pyridazine derivatives showed that specific substitutions could enhance anticancer activity, indicating a structure-activity relationship that could be exploited for drug design .
The mechanism underlying the biological activity of this compound likely involves multiple pathways:
- Radical Scavenging : The compound may donate electrons or hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.
- Cell Cycle Arrest : Preliminary studies suggest that it may induce apoptosis in cancer cells through cell cycle arrest mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
